molecular formula C8H9FN2S B1401851 3-(5-Fluoropyridin-2-yl)thiazolidine CAS No. 1707358-04-0

3-(5-Fluoropyridin-2-yl)thiazolidine

Cat. No. B1401851
M. Wt: 184.24 g/mol
InChI Key: KBHUKFOLYYFCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoropyridin-2-yl)thiazolidine is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The synthesis of thiazolidine derivatives has been discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular formula of 3-(5-Fluoropyridin-2-yl)thiazolidine is C8H9FN2S . It is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . This suggests that there is potential for further exploration and development of compounds like 3-(5-Fluoropyridin-2-yl)thiazolidine in the future.

properties

IUPAC Name

3-(5-fluoropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHUKFOLYYFCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoropyridin-2-yl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoropyridin-2-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoropyridin-2-yl)thiazolidine
Reactant of Route 3
Reactant of Route 3
3-(5-Fluoropyridin-2-yl)thiazolidine
Reactant of Route 4
Reactant of Route 4
3-(5-Fluoropyridin-2-yl)thiazolidine
Reactant of Route 5
Reactant of Route 5
3-(5-Fluoropyridin-2-yl)thiazolidine
Reactant of Route 6
Reactant of Route 6
3-(5-Fluoropyridin-2-yl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.